Uzarin
Description
Historical Context of Uzarin (B192631) in Scientific Inquiry
The scientific inquiry into this compound is closely linked to the historical and traditional uses of the plants that contain it.
Early Investigations and Ethnopharmacological Relevance
Early investigations into this compound were often driven by the ethnopharmacological relevance of its source plants, particularly Xysmalobium undulatum. This plant, commonly known as uzara, has a long history of traditional use in southern Africa to treat a variety of ailments. Traditionally, the root of the uzara plant has been employed as a remedy for diarrhea, stomach cramps, dysmenorrhea, and afterbirth cramps. biocrick.comtandfonline.comprota4u.orgnih.gov It has also been used topically for wound healing and treating sores and abscesses, and in some traditions, for headaches and as a sedative. prota4u.org The use of Xysmalobium undulatum for intestinal problems is well-established in traditional African medicine. prota4u.org The introduction of uzara extracts into the European pharmaceutical market, notably in Germany in the early 1900s for treating acute diarrhea and menstrual cramps, further stimulated scientific interest in its active constituents. prota4u.orgplos.org
Evolution of Research Perspectives on this compound
The research perspectives on this compound have evolved from initial observations of its effects within traditional medicine to more focused phytochemical and pharmacological studies. Following its introduction to the European market, scientific efforts aimed to identify the chemical compounds responsible for the observed therapeutic effects. This led to the isolation and characterization of this compound and other cardenolide glycosides from Xysmalobium undulatum. biocrick.comtandfonline.com More recent research has delved into the specific mechanisms of action of this compound and other uzara compounds, such as their effects on intestinal motility and ion transport. plos.org Studies have also explored the potential of this compound and uzara extracts for other biological activities, including antiviral and anticancer properties, as well as their interaction with biological targets like the Na+/K+-ATPase. biocrick.complos.orgsigmaaldrich.com The development of analytical methods, such as HPTLC and LC-MS, has been crucial in standardizing the quality control of uzara extracts and quantifying the levels of this compound, which can vary significantly depending on factors like collection location. tandfonline.comtandfonline.comresearchgate.net
Botanical Sources of this compound
This compound is found in several plant species, with Xysmalobium undulatum being a primary source.
Xysmalobium undulatum (Uzara Plant) as a Primary Source
Xysmalobium undulatum (L.) R. Br., commonly known as uzara, wild cotton, milk bush, or "bitterhout," is a southern African plant recognized as a major source of this compound. tandfonline.complos.org The roots of this plant are particularly rich in cardenolide glycosides, with this compound and xysmalorin (B1683437) being the chief compounds. tandfonline.comnih.govresearchgate.net Other related compounds, such as the isomers allo-uzarin and alloxysmalorin, as well as the cardenolide aglycones uzarigenin (B199929) and xysmalogenin (B1683436), are also present in Xysmalobium undulatum. tandfonline.comnih.govresearchgate.net The concentration of this compound in Xysmalobium undulatum roots can vary considerably depending on the geographical location of the plant. tandfonline.comtandfonline.comresearchgate.net
Other Plant Species Containing this compound (e.g., Calotropis procera)
While Xysmalobium undulatum is a prominent source, this compound has also been identified in other plant species. Calotropis procera, also known as Sodom apple or Madar shrub, is another plant reported to contain this compound. sigmaaldrich.comnih.govjppres.comjppres.comrsc.org Calotropis procera belongs to the same family, Apocynaceae, as Xysmalobium undulatum. nih.govrsc.org this compound has also been reported in Nerium oleander and Asclepias fruticosa. sigmaaldrich.com
Chemical Classification and Structural Context within Cardenolides
This compound is classified as a cardenolide glycoside. biocrick.comnih.govplos.orgsigmaaldrich.comresearchgate.netmdpi.com Cardenolides are a type of steroid that features a five-membered lactone ring at the C-17 position of the steroid nucleus. drugfuture.com As a glycoside, this compound consists of a cardenolide aglycone (uzarigenin) linked to a sugar moiety. drugfuture.comcymitquimica.com Specifically, this compound is uzarigenin 3-sophoroside, indicating that a sophorose sugar (a disaccharide composed of two glucose units) is attached at the C-3 position of the uzarigenin structure. biocrick.comcymitquimica.com A distinctive structural feature of uzarigenin, and therefore this compound, is the A/B-trans configuration of its steroid nucleus, which is unlike most other known cardiac glycosides. drugfuture.com The molecular formula of this compound is C35H54O14, and its molecular weight is approximately 698.8 g/mol . biocrick.comsigmaaldrich.comcymitquimica.comnih.govguidechem.com
Here is a table summarizing some key chemical properties of this compound:
| Property | Value | Source |
| CAS Number | 20231-81-6 | biocrick.comsigmaaldrich.comguidechem.com |
| Molecular Formula | C35H54O14 | biocrick.comsigmaaldrich.comcymitquimica.comnih.govguidechem.com |
| Molecular Weight | 698.79 - 698.8 g/mol | biocrick.comsigmaaldrich.comcymitquimica.comnih.govguidechem.com |
| Appearance | White powder | biocrick.com |
| Solubility | Soluble in methanol (B129727) and pyridine | biocrick.comdrugfuture.com |
| Classification | Cardenolide glycoside | biocrick.comnih.govplos.orgsigmaaldrich.comresearchgate.netmdpi.com |
| Aglycone | Uzarigenin | biocrick.comdrugfuture.comcymitquimica.com |
| Sugar Moiety | Sophorose (glucose-glucose) | biocrick.comcymitquimica.com |
Research findings have detailed the isolation and structural elucidation of this compound and its isomers from Xysmalobium undulatum roots. biocrick.comnih.gov Analytical techniques such as LC-MS have been employed to identify and quantify this compound in plant extracts, highlighting the variability in its concentration depending on factors like collection location. tandfonline.comtandfonline.comresearchgate.net Studies have also investigated the binding affinity of this compound and related compounds to biological targets like the Na+/K+-ATPase, providing insights into their potential mechanisms of action. plos.org
Structure
2D Structure
Properties
Molecular Formula |
C35H54O14 |
|---|---|
Molecular Weight |
698.8 g/mol |
IUPAC Name |
3-[(3S,5S,8R,10S,13R,14S,17R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C35H54O14/c1-33-8-5-18(46-32-30(28(42)26(40)23(14-37)48-32)49-31-29(43)27(41)25(39)22(13-36)47-31)12-17(33)3-4-21-20(33)6-9-34(2)19(7-10-35(21,34)44)16-11-24(38)45-15-16/h11,17-23,25-32,36-37,39-44H,3-10,12-15H2,1-2H3/t17-,18-,19+,20?,21+,22?,23?,25?,26?,27?,28?,29?,30?,31?,32?,33-,34+,35-/m0/s1 |
InChI Key |
RIPMDUQTRRLJTE-FHSBOVABSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3C2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O |
Origin of Product |
United States |
Isolation and Purification Methodologies of Uzarin
Extraction Protocols from Plant Biomass
The initial step in obtaining uzarin (B192631) from Xysmalobium undulatum roots involves extracting the compounds from the dried plant material.
Solvation Techniques
Methanol (B129727) is a commonly used solvent for the initial extraction of this compound from the roots of Xysmalobium undulatum. Air-dried uzara roots are ground into a fine powder before extraction. The crude methanolic extract is obtained after filtering the mixture and concentrating the filtrate in vacuo tandfonline.comresearchgate.net. This extraction process may be repeated multiple times with fresh solvent to maximize the yield of the target compounds tandfonline.comresearchgate.net. Another study mentions using ethanol (B145695) for extraction, repeating the process three times and pooling the filtrates before concentrating them in vacuo tandfonline.com.
Initial Fractionation Strategies (e.g., Vacuum Liquid Chromatography)
Following the initial extraction, the crude extract is often subjected to initial fractionation to reduce the complexity of the mixture before more advanced purification steps. Vacuum Liquid Chromatography (VLC) is one such technique employed for this purpose tandfonline.comtandfonline.comresearchgate.netresearchgate.net. The crude methanolic extract is fractionated using VLC with a gradient elution system employing solvents of increasing polarity tandfonline.comtandfonline.comresearchgate.netresearchgate.net. Solvents such as dichloromethane, ethyl acetate, acetone (B3395972), and methanol have been used successively in VLC to separate the crude extract into different fractions tandfonline.comtandfonline.comresearchgate.netresearchgate.net. Fractions exhibiting similar profiles, often determined by Thin Layer Chromatography (TLC), are pooled tandfonline.comresearchgate.netresearchgate.net.
Chromatographic Separation Techniques
Further purification of this compound from the fractions obtained during initial fractionation is achieved using various chromatographic methods.
Column Chromatography Approaches
Column chromatography on silica (B1680970) gel is a key step in the purification of this compound tandfonline.comresearchgate.netresearchgate.net. Fractions from the initial VLC, particularly those containing this compound, are subjected to column chromatography using solvent systems such as gradients of n-hexane, ethyl acetate, and acetone tandfonline.comresearchgate.net. Further purification on silica using solvent systems like toluene-acetone has also been reported tandfonline.comresearchgate.net.
Advanced Chromatographic Purification (e.g., Sephadex LH-20)
For advanced purification and to obtain highly pure this compound, techniques like chromatography on Sephadex LH-20 are utilized tandfonline.comresearchgate.netresearchgate.net. Sephadex LH-20 is a lipophilic dextran-based gel filtration medium suitable for separating natural products like steroids and glycosides in organic solvents and aqueous mixtures sigmaaldrich.comavantorsciences.comcytivalifesciences.com. Separation on Sephadex LH-20 using a methanol-water mixture has been shown to yield pure this compound tandfonline.comresearchgate.netresearchgate.net.
Purity Assessment of Isolated this compound
Confirming the purity of isolated this compound is crucial for its characterization and subsequent use. Various analytical techniques are employed for this assessment. Purity is commonly confirmed using spectroscopic and chromatographic methods such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography coupled to Mass Spectrometry (LC-MS) tandfonline.comtandfonline.comresearchgate.netresearchgate.net. High Performance Thin Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography coupled to Mass Spectrometry (UPLC-MS) are also used for phytochemical fingerprinting and identification of this compound tandfonline.comnih.govtandfonline.comresearchgate.netresearchgate.netbiocrick.com. The purity of isolated this compound has been reported to be ≥98% or ≥99% based on these analytical techniques tandfonline.comtandfonline.comresearchgate.netresearchgate.netchemfaces.com. LC-MS analysis can confirm the identity of this compound based on its retention time and characteristic mass fragmentation pattern tandfonline.comtandfonline.comresearchgate.net.
Here is a summary of typical solvents used in the extraction and fractionation of this compound:
| Method | Solvents Used | Purpose |
| Initial Extraction | Methanol, Ethanol | Extracting compounds |
| Vacuum Liquid Chromatography | Dichloromethane, Ethyl Acetate, Acetone, Methanol | Initial Fractionation |
| Column Chromatography | n-hexane, Ethyl Acetate, Acetone, Toluene | Further Purification |
| Sephadex LH-20 | Methanol-Water | Advanced Purification |
Here is a summary of analytical techniques used for purity assessment:
| Technique | Application |
| NMR | Structural elucidation and purity confirmation |
| LC-MS | Purity confirmation, identification, and quantification tandfonline.comnih.govtandfonline.comresearchgate.net |
| HPTLC | Phytochemical fingerprinting, purity assessment tandfonline.comnih.govtandfonline.comresearchgate.netresearchgate.netbiocrick.com |
| UPLC-MS | Phytochemical fingerprinting, identification researchgate.net |
Analytical Methodologies for Uzarin Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are vital for determining and confirming the chemical structure of Uzarin (B192631).
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool used to confirm the structure of this compound. The purity of isolated this compound standards has been confirmed using NMR analysis. researchgate.nettandfonline.com Two-dimensional (2D) NMR techniques have been employed to determine the structure of this compound. researchgate.net Correct stereochemistry of related compounds like uzarigenin (B199929) has also been confirmed by 2D NMR experiments. rsc.org While specific NMR spectral data (like chemical shifts) for this compound were not detailed in the search results, the use of ¹H-NMR spectra has been reported for characterization. researchgate.net
Mass Spectrometry for Molecular Characterization
Mass Spectrometry (MS) is used to determine the molecular weight and obtain fragmentation patterns that aid in the identification and characterization of this compound. Accurate mass measurements of this compound have been acquired using techniques like Xevo G2 QToF MS/MS. researchgate.net
In HPTLC-MS analysis, a dominant m/z signal of 721.71 was observed for the band corresponding to this compound, which has a molecular weight of 698. tandfonline.comresearchgate.net The signal at m/z 721.71 corresponds to the molecular weight of this compound plus sodium ([M+Na]⁺), confirming its presence in the extract. tandfonline.comresearchgate.net Characteristic MS fragmentation ions in positive mode have been identified to confirm this compound. These ions include m/z 681.35 [M + H–H₂O]⁺, 537.31 [M + H–Glu]⁺, 519.30 [M + H–Glu–H₂O]⁺, 375.25 [M + H–Glu–Glu]⁺, 357.24 [M + H–Glu–Glu–H₂O]⁺, and 339.23 [M + H–Glu–Glu–H₂O–H₂O]⁺. tandfonline.comresearchgate.net
Chromatographic Techniques for Quantitative Analysis
Chromatographic techniques are essential for separating this compound from other compounds in a mixture and for determining its concentration.
High-Performance Thin-Layer Chromatography (HPTLC) Applications
High-Performance Thin-Layer Chromatography (HPTLC) is utilized to develop phytochemical fingerprints of plant extracts containing this compound. biocrick.comresearchgate.netnih.gov This technique allows for the qualitative analysis of this compound in samples. researchgate.net Adequate chromatographic profiles have been obtained using HPTLC analysis, showing qualitative similarities among plant samples from different locations. biocrick.comresearchgate.netnih.gov
In HPTLC analysis of uzara root extract, a dominant blue spot with an R_f value of 0.35 was identified as the major biomarker, this compound. researchgate.nettandfonline.com The optimized mobile phase for HPTLC consisted of ethyl acetate, methanol (B129727), ethanol (B145695), and water in a ratio of 8.1:1.1:0.4:0.8. researchgate.nettandfonline.com HPTLC fingerprints have shown little qualitative variation within and between different plant populations, suggesting a conservative chemical profile for uzara. researchgate.nettandfonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS), including Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), is used for targeted analysis and confirmation of this compound. biocrick.comresearchgate.netresearchgate.netnih.gov LC-MS analysis has been used to confirm the purity of isolated this compound standards. researchgate.nettandfonline.com
LC-MS analyses provide adequate chromatographic profiles and have been used to develop phytochemical fingerprints of uzara root extracts. biocrick.comresearchgate.netnih.gov The identity of this compound can be confirmed by LC-MS based on its retention time and mass fragmentation pattern. tandfonline.comresearchgate.net A retention time (R_t) of 6.98 minutes has been reported for this compound in LC-MS analysis. tandfonline.comresearchgate.net The LC-MS fingerprints of uzara extracts from different collections are remarkably similar, indicating a consistent chemical profile. tandfonline.comresearchgate.net
LC-MS methods have also been validated for the quantification of this compound. tandfonline.com The calibration curve for this compound in LC-MS has shown linearity over a concentration range of 0.5–100 μg/mL. researchgate.net Linear regression analysis yielded a correlation coefficient (R²) of 0.992 for quantification. researchgate.net The Limit of Quantification (LOQ) and Limit of Detection (LOD) for the LC-MS method were determined to be 0.928 μg/mL and 0.306 μg/mL, respectively. researchgate.nettandfonline.com Recovery rates between 99.95% and 103.30% with a %RSD lower than 2% have been reported, indicating the method's reproducibility and precision. tandfonline.com
Data Table: LC-MS Method Validation Parameters for this compound Quantification researchgate.nettandfonline.com
| Parameter | Value |
| Linearity Range | 0.5–100 μg/mL |
| Correlation Coefficient (R²) | 0.992 |
| LOQ | 0.928 μg/mL |
| LOD | 0.306 μg/mL |
| Recovery Range | 99.95–103.30% |
| %RSD (Intra-day) | < 2% |
| %RSD (Inter-day) | < 2% |
The concentration of this compound in dried uzara root samples, as determined by LC-MS, has been found to be highly variable, ranging from 17.8 ± 0.03 mg/g to 139.9 ± 0.32 mg/g depending on the collection location. tandfonline.comtandfonline.com
Data Table: this compound Content in Dried Uzara Root from Different Locations (Example Data) tandfonline.comtandfonline.com
| Location | This compound Content (mg/g dry weight, mean ± SD) |
| Thaba Chweu | 139.9 ± 0.32 |
| ... | ... |
| ... | 17.8 ± 0.03 |
High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) for Concentration Determination
High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) is an analytical technique that separates and characterizes chemical mixtures. measurlabs.com While the search results did not provide specific details on the application of HPLC-DAD solely for this compound quantification, HPLC-DAD is generally used for precise quantification of active ingredients in various samples. measurlabs.com DAD allows for the measurement of the entire UV-Vis spectrum of eluting compounds, which can be useful for identification and purity assessment. measurlabs.com HPLC-DAD methods have been developed and validated for the quantification of other compounds in plant extracts and biological samples, demonstrating good linearity, precision, and accuracy. nih.govresearchgate.netscielo.brresearchgate.net This suggests that HPLC-DAD could be a suitable technique for the concentration determination of this compound, although specific validated methods for this compound using only DAD were not detailed in the provided search snippets.
Chemometric Approaches in this compound Quantification
Chemometrics, the application of mathematical and statistical methods to chemical data, plays a significant role in the analysis of complex samples, including the quantification of specific compounds within botanical extracts. When coupled with spectroscopic techniques, chemometrics can enable rapid and alternative methods for the quantification of this compound. biocrick.comnih.govtandfonline.comresearchgate.nettandfonline.com
Mid-Infrared (MIR) Spectroscopy with Partial Least Squares (PLS) Calibration Models
Mid-infrared (MIR) spectroscopy has been explored as a suitable alternative technique for the rapid and economic quantification of this compound. biocrick.comnih.govtandfonline.comtandfonline.com MIR spectroscopy captures the chemical fingerprint of a substance based on its molecular vibrations. spectroscopyonline.com Partial Least Squares (PLS) regression is a chemometric method commonly used in conjunction with MIR spectroscopy to develop calibration models that can predict the concentration of an analyte from spectral data. iyte.edu.trdergipark.org.tr
Studies have demonstrated the successful application of MIR-PLS calibration models for the quantification of this compound in Uzara extracts. biocrick.comnih.govtandfonline.comresearchgate.nettandfonline.com A good coefficient of determination (R²) of 0.939 and a low root mean square error of prediction (RMSEP) of 7.9 mg/g have been reported, confirming the accuracy of using MIR-PLS calibration models for this compound quantification. biocrick.comnih.govtandfonline.comresearchgate.nettandfonline.com This indicates that MIR spectroscopy combined with chemometrics provides a fast alternative method for the quantification of this compound. biocrick.comnih.govtandfonline.comresearchgate.nettandfonline.com
Validation of Analytical Methods (e.g., Accuracy, Linearity, Limits of Detection and Quantification)
The validation of analytical methods is a critical process to ensure that the method is suitable for its intended purpose, providing consistent, reliable, and accurate data. wjarr.comresearchgate.net Key parameters evaluated during method validation include accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ). wjarr.comresearchgate.net
For the quantification of this compound, methods such as Liquid Chromatography coupled to Mass Spectrometry (LC-MS) have been validated. tandfonline.comresearchgate.netresearchgate.net Linearity is assessed by analyzing a series of samples with known concentrations of the analyte to establish the range over which the method provides results directly proportional to the concentration. wjarr.comresearchgate.netdemarcheiso17025.comchromatographyonline.com In one validated LC-MS method for this compound quantification, the calibration curve was reported to be linear over a concentration range of 0.5 to 100 µg/mL. tandfonline.comresearchgate.net Linear regression analysis yielded a correlation of determination (R²) of 0.992. tandfonline.comresearchgate.net
Accuracy, the closeness of test results to the true value, is often expressed as percent recovery. wjarr.comresearchgate.netdemarcheiso17025.com For the validated LC-MS method, the recovery range for this compound was between 99.95% and 103.30%, with a relative standard deviation (%RSD) lower than 2%. tandfonline.comresearchgate.netresearchgate.net These recovery rates are considered within acceptable limits. tandfonline.comresearchgate.netresearchgate.net
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be detected, though not necessarily quantified, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy. wjarr.comresearchgate.netdemarcheiso17025.comchromatographyonline.com For the LC-MS method used for this compound quantification, the LOQ was determined to be 0.928 µg/mL and the LOD was 0.306 µg/mL. tandfonline.comresearchgate.netresearchgate.net
The following table summarizes typical validation parameters and reported values for this compound quantification by LC-MS:
| Validation Parameter | Reported Range/Value (LC-MS) |
| Linearity Range | 0.5 – 100 µg/mL tandfonline.comresearchgate.net |
| Correlation Coefficient (R²) | 0.992 tandfonline.comresearchgate.net |
| Accuracy (% Recovery) | 99.95% - 103.30% tandfonline.comresearchgate.netresearchgate.net |
| LOQ | 0.928 µg/mL tandfonline.comresearchgate.netresearchgate.net |
| LOD | 0.306 µg/mL tandfonline.comresearchgate.netresearchgate.net |
Phytochemical Fingerprinting of Uzara Extracts
These chromatographic methods provide characteristic patterns that represent the profile of compounds within the extract. Studies have shown that using HPTLC and LC-MS, adequate chromatographic profiles can be obtained for Uzara extracts. biocrick.comnih.govtandfonline.comtandfonline.com Analysis of samples collected from different geographical locations has revealed qualitative similarities in their chromatographic patterns, suggesting a consistent presence of key phytochemicals, including this compound, although the quantitative levels of this compound can vary significantly between locations. biocrick.comnih.govtandfonline.comtandfonline.com The levels of this compound, identified as a major constituent of Uzara, have been reported to range from 17.8 to 139.9 mg/g (dry weight) in samples from different localities. biocrick.comnih.govtandfonline.comtandfonline.com
Structural Features and Chemical Modifications of Uzarin
Elucidation of Uzarin's Glycosidic Structure
The glycosidic structure of This compound (B192631) has been elucidated through spectral analyses, including 1D and 2D NMR techniques. researchgate.netthieme-connect.comresearchgate.net Early studies contributed to the understanding of the carbohydrate and aglycone components and their linkage. psu.edu
Identification of Uzarigenin (B199929) as the Aglycone Moiety
Uzarigenin is the aglycone, or non-sugar component, of this compound. biocrick.comrsc.orgrsc.orgpsu.edusigmaaldrich.comcore.ac.uk It is a cardenolide, a type of steroid characterized by a five-membered unsaturated lactone ring attached at the C-17 position of the steroid nucleus. rsc.orgresearchgate.netksu.edu.sa Uzarigenin itself has been isolated from various plant sources and its structure determined. acgpubs.orgnih.gov
Isomeric Forms of this compound and Related Cardenolides
This compound exists in different isomeric forms, and related cardenolides with structural variations are also found in nature. These variations often involve stereochemical differences at specific positions within the steroid nucleus.
Allo-Uzarin and Allo-Xysmalorin
Allo-uzarin and allo-xysmalorin are isomeric forms of this compound and xysmalorin (B1683437), respectively. biocrick.comthieme-connect.comtandfonline.com These isomers are characterized as 17-epimers, meaning they differ in the stereochemistry at the C-17 position of the cardenolide structure. biocrick.comthieme-connect.comresearchgate.netresearchgate.net Allo-uzarin, for instance, is the H-17β isomer. biocrick.comthieme-connect.comresearchgate.net
Stereochemical Considerations (e.g., A/B Ring Junction Configuration, C-17 Epimers)
The stereochemistry of cardenolides like this compound is critical to their structure and properties. This compound and its aglycone uzarigenin feature a typical trans A/B ring junction, which is characteristic of many cardiac glycosides from the Asclepiadoideae family. rsc.orgrsc.orgresearchgate.net This contrasts with the cis-fused A/B rings found in other cardiac glycosides such as digitoxin. rsc.orgrsc.orgresearchgate.net The C/D rings in uzarigenin, however, exhibit a cis-fusion due to the β-hydroxy group at C-14. rsc.orgresearchgate.net The stereochemistry at C-17, particularly the orientation of the unsaturated lactone ring, leads to the existence of epimers like this compound (C-17α) and allo-uzarin (C-17β). rsc.orgresearchgate.netrsc.org
Semisynthetic Approaches to this compound Aglycones
Semisynthesis has been explored as a route to obtain uzarigenin and its diastereoisomers, such as allo-uzarigenin. rsc.orgrsc.orgdokumen.pubresearchgate.netrsc.orgresearch.fi These approaches often start from readily available steroid precursors, such as epi-androsterone. rsc.orgrsc.orgresearchgate.netrsc.org Key steps in the semisynthesis of uzarigenin can involve the stereoselective introduction of the β-hydroxy group at C-14 and the installation of the butenolide ring at C-17. rsc.orgrsc.orgresearchgate.netrsc.org Different strategies, including Mukaiyama oxidation and Stille-cross-coupling reactions followed by stereoselective hydrogenation, have been employed to control the stereochemistry at these positions and yield specific isomers like uzarigenin and allo-uzarigenin. rsc.orgrsc.orgresearchgate.netrsc.org While natural sources have historically been the primary way to obtain uzarigenin with the correct stereochemistry, semisynthetic methods aim to provide efficient access to these compounds. rsc.org
Stereoselective Semisynthesis of Uzarigenin
The stereoselective semisynthesis of uzarigenin has been a subject of research, aiming to provide efficient access to this natural product and its isomers from readily available starting materials. A concise semisynthesis of uzarigenin has been reported starting from epi-androsterone. rsc.orgkit.edursc.orgresearchgate.net This route involves several steps designed to introduce the correct stereochemistry at key positions, particularly at C-14 and C-17. rsc.orgkit.edu The strategy includes the stereoselective introduction of the β-hydroxy group at C-14. rsc.orgkit.edursc.org
Synthesis of Allo-Uzarigenin
Allo-uzarigenin is a diastereoisomer of uzarigenin, differing in the stereochemistry at C-17. rsc.orgkit.edursc.orgresearchgate.net Its synthesis is often explored alongside that of uzarigenin to understand the impact of stereochemistry on biological activity and to develop methods for accessing different cardenolide isomers. A semisynthesis of allo-uzarigenin has also been achieved starting from epi-androsterone. rsc.orgkit.edursc.orgresearchgate.net This synthesis involves the installation of the butenolide ring at C-17, followed by stereoselective hydrogenation of the C-16/C-17 double bond. rsc.orgkit.edursc.org Specific reaction conditions and protecting group strategies are employed to control the stereochemical outcome and selectively obtain the desired allo-uzarigenin isomer. rsc.orgkit.edursc.org
Key Synthetic Transformations (e.g., Mukaiyama Oxidation, Stille Cross-Coupling, Stereoselective Hydrogenation)
Several key synthetic transformations are crucial in the semisynthesis of uzarigenin and allo-uzarigenin. The stereoselective introduction of the β-hydroxy group at C-14 can be achieved via Mukaiyama oxidation. rsc.orgkit.edursc.org This reaction involves the oxidation of a silyl (B83357) enol ether, and optimization of conditions, including catalyst, solvent, and additives, is necessary to achieve diastereoselectivity. kit.edu
The installation of the butenolide ring at C-17 often utilizes a Stille cross-coupling reaction. rsc.orgkit.edursc.orgthieme-connect.commdpi.com This palladium-catalyzed reaction facilitates the coupling of a vinyl iodide (derived from the steroid core) with an organostannane reagent, introducing the butenolide moiety. rsc.orgkit.edu
Stereoselective hydrogenation is employed to establish the correct configuration at C-17, particularly in the synthesis of allo-uzarigenin. rsc.orgkit.edursc.org Hydrogenation of the C-16/C-17 double bond in a precursor molecule, often in the presence of a palladium catalyst, can be directed to yield the desired C-17 epimer. rsc.orgkit.eduresearchgate.net Protecting group strategies can influence the face of hydrogenation, allowing for stereocontrol. rsc.orgkit.edursc.org
Structure-Activity Relationship (SAR) Studies in Cardenolides Relevant to this compound
Structure-Activity Relationship (SAR) studies on cardenolides, including those structurally related to this compound, provide insights into how modifications to the steroid core and attached groups influence biological activity. arvojournals.orgnih.govontosight.aix-mol.net These studies often focus on the interaction of cardenolides with their primary target, the Na+/K+-ATPase enzyme. nih.govnih.govacs.org
Influence of Steroidal Framework Configuration (e.g., A/B Trans vs. Cis)
The configuration of the steroidal framework, particularly the A/B ring junction, significantly impacts the biological activity of cardenolides. This compound and uzarigenin feature a trans A/B ring junction, which is less common among cardiac glycosides compared to the cis A/B fusion found in compounds like digitoxin. rsc.orgdrugfuture.comnih.govkit.edu This trans configuration is associated with lower binding affinity and reduced inhibition of mammalian Na+/K+-ATPase compared to their 5β (cis A/B) isomers like digitoxigenin (B1670572) in some studies. nih.gov However, the effect of the A/B trans ring junction on insect versus vertebrate Na+/K+-ATPase can differ. nih.gov The A/B ring junction configuration can also influence physicochemical properties like water solubility. nih.gov
Functional Group Modifications and Their Stereochemical Impact
Modifications to functional groups on the cardenolide structure, and their stereochemical orientation, play a crucial role in determining activity. The presence and stereochemistry of hydroxyl groups, such as the β-hydroxy group at C-14, are important for activity. rsc.orgkit.eduikiam.edu.ec The sugar moiety attached at C-3 also influences potency and pharmacokinetic properties. arvojournals.orgnih.govacs.org Studies suggest that the presence of a glycoside substituent on the 3-hydroxy group can influence the potency of cardenolides. arvojournals.org The nature and position of substituents on the steroid core, including on rings C and D, and their stereochemistry, are critical for optimal activity and interaction with the biological target. nih.govnih.gov For instance, modifications in the C and D rings can significantly affect antiproliferative activity. nih.gov
Molecular Mechanisms of Action of Uzarin
Interaction with Ion Transporters and Channels
Uzarin (B192631), as a cardiac glycoside, is known to interact with ion-transporting proteins embedded in cell membranes. researchgate.netfrontiersin.org These interactions are crucial for its effects on cellular function, particularly in excitable tissues and epithelia.
Inhibition of Na+/K+-ATPase
A primary molecular target of this compound is the Na+/K+-ATPase pump, also known as the sodium-potassium pump. researchgate.netncats.io This enzyme is vital for maintaining cellular electrochemical gradients by actively transporting three sodium ions out of the cell and two potassium ions into the cell, utilizing ATP as an energy source. nih.govresearchgate.netinflibnet.ac.in Inhibition of Na+/K+-ATPase by cardiac glycosides like this compound leads to an increase in intracellular sodium concentration, which in turn affects other ion transporters and ultimately influences cellular processes such as chloride secretion. researchgate.netplos.org Studies have shown that this compound inhibits Na+/K+-ATPase activity in various cell types, including colonic epithelial cells, contributing to its anti-diarrheal effects. researchgate.netplos.org
Research comparing the binding affinity of different cardenolides from Asclepias asperula to porcine kidney Na+/K+-ATPase revealed that this compound has a lower binding affinity compared to its aglycone uzarigenin (B199929) and desglucothis compound. nih.gov The order of affinities from highest to lowest was uzarigenin ≈ desglucothis compound > this compound > 6'-O-(E-4-hydroxycinnamoyl) desglucothis compound. nih.gov
| Compound | Na+/K+-ATPase Binding Affinity (Kd, µM) |
|---|---|
| Uzarigenin | 1.05 |
| Desglucothis compound | 0.98 |
| This compound | 4.0 |
| 6'-O-(E-4-hydroxycinnamoyl) desglucothis compound | 16.0 |
This data suggests that the structural differences between these cardenolides influence their interaction with the Na+/K+-ATPase enzyme.
Modulation of Chloride Secretion Pathways
This compound has been shown to inhibit active chloride secretion, a mechanism relevant to its traditional use as an anti-diarrheal agent. researchgate.netjournals.co.za This inhibition is primarily attributed to its effect on the Na+/K+-ATPase, which indirectly impacts the driving force for chloride transport across epithelial membranes. researchgate.netplos.org Reduced Na+/K+-ATPase activity leads to a decrease in the basolateral sodium gradient, which is essential for the function of the Na+-K+-2Cl- cotransporter (NKCC1), a key transporter involved in accumulating chloride within the cell. nih.govresearchgate.net Consequently, the amount of chloride available for secretion through apical chloride channels is reduced. inflibnet.ac.innih.gov
Studies using HT-29/B6 cells, a human colonic cell line, and human colonic biopsies have demonstrated that Uzara extract inhibits forskolin- and cholera toxin-induced short-circuit current (Isc), a measure of active ion transport, including chloride secretion. researchgate.netplos.org This effect was found to be time- and dose-dependent. researchgate.netplos.org While the dominant effect is the inhibition of Na+/K+-ATPase, a decrease in intracellular cAMP responses also contributes to the reduction in chloride secretion. researchgate.net
Modulation of Intracellular Signaling Pathways
Beyond its direct interaction with ion pumps, this compound also influences intracellular signaling cascades, particularly those involving cyclic nucleotides. researchgate.net
Effects on Cyclic Nucleotide Monophosphate (cNMP) Production (e.g., cAMP)
This compound has been observed to decrease intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net cAMP is a crucial second messenger involved in various cellular processes, including the regulation of ion channels and transporters, and is often stimulated by hormones and neurotransmitters that activate adenylyl cyclase. umich.edunih.govmdpi.comfrontiersin.org
In the context of chloride secretion, elevated cAMP levels, often induced by secretagogues like forskolin (B1673556) or cholera toxin, stimulate apical chloride channels, leading to increased chloride efflux and fluid secretion. researchgate.netplos.org By reducing intracellular cAMP levels, this compound can attenuate this secretory response. researchgate.net Research in HT-29/B6 cells showed that Uzara partly blocked the forskolin-induced rise in intracellular cAMP levels. researchgate.net This suggests that this compound may interfere with the adenylyl cyclase pathway or enhance the activity of phosphodiesterases, the enzymes responsible for cAMP degradation. umich.edunih.gov
| Treatment Group | Intracellular cAMP Level (Relative to Control) |
|---|---|
| Control | 1.00 |
| Forskolin | Increased significantly |
| Forskolin + Uzara (50 µg/ml) | Partially blocked the rise |
Influence on Related Second Messenger Systems
While the primary impact on cyclic nucleotides appears to be on cAMP, this compound's influence on related second messenger systems is also relevant. Second messengers like cAMP, cGMP, inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and calcium ions play interconnected roles in signal transduction pathways. libretexts.orgwikipedia.org Modulation of one second messenger system can indirectly affect others. nih.govnih.gov
Given this compound's effect on cAMP and its interaction with ion transporters that influence ion concentrations (like Na+ and potentially Ca2+ indirectly), it is plausible that it could have broader effects on other second messenger systems. nih.govresearchgate.net For instance, changes in intracellular ion concentrations can impact calcium signaling, which is tightly linked to pathways involving IP3 and DAG. libretexts.orgwikipedia.org However, the provided search results primarily highlight the effects on cAMP and ion transport, and further research would be needed to fully elucidate this compound's comprehensive influence on the intricate network of second messenger systems.
Interactions with Pro-inflammatory Mediators at the Molecular Level
This compound has been suggested to interact with pro-inflammatory mediators at the molecular level. biosynth.comcymitquimica.com Inflammation involves the release of various signaling molecules, including cytokines, chemokines, and eicosanoids, which contribute to the inflammatory response. researchgate.netclinmedjournals.orgnih.govmdpi.com
While the precise molecular targets of this compound within inflammatory pathways require further detailed investigation, its potential to inhibit pro-inflammatory mediators suggests a role in modulating inflammatory responses. biosynth.comcymitquimica.com This could be relevant to conditions where inflammation contributes to symptoms, such as secretory diarrhea, where inflammatory processes can exacerbate fluid secretion. researchgate.net The interaction could involve influencing the production, release, or activity of these mediators, potentially through pathways that intersect with ion transport or second messenger signaling. researchgate.netnih.gov For example, some inflammatory mediators are known to affect ion channel activity and intracellular signaling cascades. clinmedjournals.orgnih.gov Further research is needed to pinpoint the specific pro-inflammatory mediators targeted by this compound and the exact molecular mechanisms involved in these interactions.
Chemical Ecology of Uzarin
Role of Uzarin (B192631) in Plant-Herbivore Interactions
This compound, as a cardenolide, plays a significant role in the complex interactions between plants and herbivores. Plants producing cardenolides utilize them as a defense mechanism against feeding by a wide range of insects and other antagonists. biorxiv.orgunil.ch These compounds can directly affect herbivores, impair their growth and development, or reduce the digestibility of the plant material. biorxiv.org
However, some specialized insect herbivores have evolved the ability to tolerate and even utilize these toxins. biorxiv.orgbiologists.com This leads to a coevolutionary arms race, where plants may evolve diverse cardenolide profiles, and herbivores develop counter-adaptations. db-thueringen.defrontiersin.org The presence and concentration of this compound and other cardenolides in plants can vary depending on factors such as location, weather, harvesting time, and soil type. tandfonline.com This variability can influence the effectiveness of the plant's defense against herbivores.
Sequestration and Metabolism of this compound in Insect Species (e.g., Danaus plexippus)
Many insects that feed on cardenolide-containing plants, such as the monarch butterfly (Danaus plexippus), have evolved the ability to sequester these toxins in their body tissues. biorxiv.orgdb-thueringen.demdpi.comresearchgate.net Sequestration is defined as the selective uptake, transport, modification, storage, and deployment of plant secondary metabolites for the insect's own defense against predators and parasitoids. db-thueringen.deresearchgate.net
While monarch butterflies are famous for sequestering cardenolides, studies have shown that this compound, a biglucoside, is often not sequestered by monarch caterpillars despite being abundant in their host plants like Asclepias curassavica. biorxiv.org This suggests a selective process in cardenolide uptake and storage. Metabolism can be ruled out as a factor preventing this compound sequestration in monarchs, as the compound is found abundantly in the gut lumen and in contact with the midgut epithelium. biorxiv.orgbiorxiv.org This indicates that the midgut epithelium may discriminate against certain compounds like this compound through an unknown mechanism, possibly related to their size or polarity. biorxiv.org
In contrast to sequestration, some insects may metabolize cardenolides in their gut lumen before absorption. researchgate.net The fate of cardenolides in insects after ingestion can involve metabolism, crossing the gut epithelium, detoxification, excretion, or storage in specific tissues. researchgate.net
Midgut Permeation Dynamics of Cardenolides
The first step in the sequestration process is the absorption of plant secondary metabolites from the gut lumen across the peritrophic matrix and gut epithelium into the hemocoel. db-thueringen.de The peritrophic membrane can act as a barrier. researchgate.netresearchgate.net Molecules must then cross the midgut epithelium, which is typically a monolayer of cells. researchgate.net
Studies on isolated perfused midguts of monarch caterpillars have shown uptake of cardenolides like ouabain (B1677812) and this compound across the midgut epithelium. researchgate.net However, this compound, being a larger and comparatively polar biglucoside, may permeate the midgut slower than smaller, similarly polar cardenolides like ouabain. biorxiv.orgresearchgate.net The discrepancy between observed uptake across isolated midguts and the lack of sequestration in live caterpillars suggests that other factors, such as the presence of the peritrophic membrane or the complex physicochemical environment in the gut, may influence sequestration. researchgate.net
Cardenolides can cross the gut epithelium via transcellular absorption (through the cells) or potentially via the paracellular route (between cells). researchgate.net Transcellular absorption can occur through passive diffusion or carrier-mediated transport, depending on the chemical properties of the cardenolides. researchgate.net
Intracellular Transport Mechanisms
After crossing the gut epithelium, cardenolides need to be transported within the insect's body to storage compartments or be processed for detoxification or excretion. While the specific intracellular transport mechanisms for this compound are not fully elucidated, general mechanisms for cardenolide transport in insects involve carrier proteins. researchgate.netresearchgate.net
Promising candidates for transmembrane cardenolide carriers include members of the ATP-binding cassette subfamily B (ABCB) transporters and organic anion transporting polypeptides (Oatps). researchgate.netresearchgate.net These transporters are known to handle a broad spectrum of substrates and can transport cardenolides in epithelial cells of mammals and insects. researchgate.netresearchgate.net In some cardenolide-adapted insects, ABCB transporters have been identified at the apical membrane of the midgut, potentially acting as a barrier to cardenolide uptake. researchgate.net Oatps have also been hypothesized to play a role in the evolution of insect cardenolide sequestration and may be involved in the uptake and transport of these compounds. researchgate.netresearchgate.net Some transporters may also be involved in protecting sensitive tissues, like the nervous system, from the toxic effects of cardenolides by exporting them. researchgate.netpnas.org
Ecological Implications of Cardenolide Distribution and Variation
The distribution and variation of cardenolides, including this compound, within and among plant species and even within different plant parts have significant ecological implications. unil.chresearchgate.netutoronto.ca This chemical diversity can influence the interactions with a community of herbivores and their natural enemies. db-thueringen.defrontiersin.org
The selective sequestration of certain cardenolides by specialist herbivores like the monarch butterfly, while avoiding others like this compound, suggests an adaptation to preferentially store compounds that are less toxic to themselves but still provide defense against predators. biorxiv.orgresearchgate.net This selective pressure from herbivores can drive the evolution of cardenolide diversity in plants. db-thueringen.defrontiersin.org
Variability in cardenolide levels in plants from different geographical areas can also impact herbivore populations and the dynamics of plant-herbivore interactions. frontiersin.orgtandfonline.com Furthermore, the distribution of cardenolides within a plant, such as in leaves, roots, pith, and epidermis, can affect herbivore feeding preferences and the amount of toxins ingested. utoronto.ca The presence of cardenolides in nectar can also have ecological impacts, potentially deterring pollinators. utoronto.ca Understanding the patterns and mechanisms of cardenolide distribution and variation is crucial for comprehending the coevolutionary dynamics between plants and the insects that feed on them. unil.chresearchgate.net
Future Research Directions for Uzarin
Advancements in Synthetic Methodologies
Current research highlights efforts in the semisynthesis of uzarigenin (B199929), the aglycone of Uzarin (B192631), often starting from readily available precursors like epi-androsterone. A reported concise semisynthesis of uzarigenin and its diastereoisomer allo-uzarigenin has been achieved in nine and seven steps, respectively, starting from epi-androsterone. rsc.orgresearchgate.net This process involves strategies for the stereoselective introduction of functional groups and the construction of the butenolide ring. rsc.orgresearchgate.net
Despite these advances, future research is needed to develop more efficient, cost-effective, and environmentally friendly synthetic and semisynthetic routes to this compound and its derivatives. Exploring novel catalytic methods, flow chemistry techniques, and alternative starting materials could significantly improve yields and reduce the generation of byproducts. iitm.ac.inrroij.com Further refinement of stereoselective reactions is crucial to specifically synthesize this compound with the desired stereochemistry, as the configuration of the A/B ring junction, for instance, can influence physicochemical properties and biological interactions. frontiersin.orgrsc.org Research into total synthesis could also provide valuable insights into the complex structure of this compound and open pathways to novel analogs with potentially altered properties.
Elucidation of Complex Biosynthetic Routes
This compound is a natural product belonging to the class of cardiac glycosides, specifically cardenolides. rsc.orgsigmaaldrich.com While the general pathway for cardenolide biosynthesis in plants is understood to involve steroidal precursors, the specific enzymatic steps, regulatory mechanisms, and genetic factors governing this compound production in plants like Xysmalobium undulatum are not fully elucidated.
Future research should employ advanced techniques such as transcriptomics, proteomics, and metabolomics to identify the genes encoding the enzymes involved in the biosynthesis of this compound. acs.org Isotopic labeling studies could help trace the metabolic intermediates and confirm the proposed biosynthetic pathway. Understanding the regulation of these pathways at the molecular level could pave the way for metabolic engineering approaches to enhance this compound production in host plants or heterologous systems. This research direction is crucial for ensuring a sustainable supply of this compound for research purposes and potential applications.
In-depth Characterization of Molecular Targets
Preliminary research has indicated potential molecular targets for this compound, particularly in the context of its traditional uses and emerging antiviral investigations. This compound has been identified as a potential inhibitor of the SARS-CoV-2 receptor binding domain and SARS-CoV-2 RNA-dependent polymerase in molecular docking and dynamics studies. sigmaaldrich.comacs.orgbiocrick.comnih.gov Additionally, Uzara extract, which contains this compound, has shown inhibitory effects on Na+/K+-ATPase, a known target of cardiac glycosides, contributing to its anti-diarrheal properties by reducing active chloride secretion. researchgate.net
Future research needs to conduct comprehensive in vitro and in vivo studies to validate these predicted molecular targets and identify others. Techniques such as target pulldown assays, surface plasmon resonance, and activity-based protein profiling can be employed to confirm direct binding and characterize the kinetics and thermodynamics of this compound-target interactions. nih.gov Investigating the downstream effects of this compound binding on cellular signaling pathways and physiological processes is also essential. Furthermore, comparative studies examining the selectivity of this compound for different isoforms of Na+/K+-ATPase from various species could provide valuable insights into its mechanism of action and potential for selective targeting. frontiersin.orgnih.gov
Ecological and Evolutionary Studies of this compound Production and Sequestration
This compound is produced by plants, notably those in the milkweed family (Asclepiadoideae), as a secondary metabolite. rsc.org These compounds often play roles in plant defense against herbivores. frontiersin.orgnih.gov The variation in this compound levels observed in Xysmalobium undulatum collected from different locations highlights the influence of environmental factors and potentially genetic variation on its production. tandfonline.comresearchgate.net Some insects, like the Monarch butterfly, have evolved mechanisms to tolerate and even sequester cardenolides like this compound for their own defense. frontiersin.orgnih.gov
Future research should investigate the ecological factors influencing this compound production in plants, such as soil composition, climate, herbivore pressure, and microbial interactions. tandfonline.comgeobgu.xyz Studies on the genetic diversity within this compound-producing plant populations and its correlation with this compound content are needed to understand the evolutionary pressures shaping its biosynthesis. geobgu.xyz Research into the mechanisms of sequestration and detoxification of this compound in specialized herbivores can provide insights into the co-evolutionary arms race between plants and insects. frontiersin.orgnih.gov Understanding the ecological role and evolutionary history of this compound can inform sustainable harvesting practices and potentially lead to the discovery of novel enzymes or transport proteins with biotechnological applications.
Q & A
Q. What are the standard protocols for isolating and purifying Uzarin from Calotropis procera?
this compound is isolated via room-temperature extraction of ground plant material (e.g., stems), followed by successive purification steps such as column chromatography and thin-layer chromatography (TLC). Evidence from Calotropis procera studies indicates a yield of 112 mg of this compound from 30 kg of plant material after solvent partitioning and crystallization . Key steps include:
Q. How is this compound structurally characterized using spectroscopic methods?
Structural elucidation involves:
- NMR : 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to assign proton and carbon signals (e.g., molecular formula C₃₅H₅₄O₁₄ confirmed via mass spectrometry, m/z 699 [M+1]⁺) .
- FTIR : Identification of functional groups (e.g., 3200 cm⁻¹ for hydroxyl, 1710 cm⁻¹ for carbonyl) .
- Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What experimental designs are recommended for evaluating this compound’s effects on cardiac enzymes and electrolytes?
- In Vivo Models : Use male rats with intravenous administration at varying doses (e.g., 0.5–2.0 mg/kg) to assess dose-dependent responses .
- Biomarkers : Measure serum electrolytes (K⁺, Na⁺, Ca²⁺, Mg²⁺, Cl⁻) and cardiac enzymes (Creatine Kinase, Lactate Dehydrogenase) using standardized kits (e.g., Pointe Scientific assays) .
- Controls : Include sham-treated and positive control groups (e.g., digoxin for cardiac glycoside comparisons).
- Statistical Analysis : Apply ANOVA with post-hoc tests to evaluate significance (e.g., p < 0.01 for Na⁺ reduction at 2.0 mg/kg) .
Q. How can researchers resolve contradictions in this compound’s reported effects on serum electrolytes?
Contradictions may arise from differences in:
- Dosage : Higher doses (≥2.0 mg/kg) induce significant Na⁺ depletion, whereas lower doses show minimal impact .
- Administration Route : Intravenous vs. oral delivery alters bioavailability and electrolyte dynamics.
- Model Systems : Species-specific responses (e.g., rat vs. human cardiomyocytes). Methodological Mitigation : Standardize protocols across studies and perform meta-analyses to identify confounding variables .
Q. What strategies ensure reproducibility in this compound’s pharmacological studies?
- Detailed Methods : Document extraction solvents, chromatography conditions, and spectroscopic parameters (e.g., NMR acquisition times) .
- Open Data : Share raw NMR spectra, enzyme activity datasets, and purity profiles in supplementary materials.
- Replication Studies : Independent validation of cardiac enzyme assays (e.g., Rosalki method for CK, Tietz method for LDH) .
Methodological and Knowledge Gap Questions
Q. What are the unresolved questions regarding this compound’s mechanism of action in cardiac tissues?
- Molecular Targets : Investigate interactions with Na⁺/K⁺-ATPase isoforms using patch-clamp electrophysiology.
- Pathway Analysis : Employ transcriptomics (RNA-seq) to identify downstream signaling cascades (e.g., calcium handling proteins).
- Comparative Studies : Contrast this compound with digitoxin or ouabain to assess specificity .
Q. How can researchers address challenges in synthesizing this compound analogs for structure-activity relationship (SAR) studies?
- Synthetic Routes : Use the native compound as a scaffold for semi-synthetic modifications (e.g., hydroxyl group alkylation).
- Computational Modeling : Apply molecular docking to predict analog binding affinities to cardiac targets.
- Purity Criteria : Adopt the same TLC and spectroscopic standards as native this compound to ensure analog integrity .
Tables of Key Findings from
| Parameter | Control Group | This compound (2.0 mg/kg) | Significance (p-value) |
|---|---|---|---|
| Serum Sodium (mmol/L) | 142.3 ± 1.2 | 128.7 ± 1.5 | <0.001 |
| Serum Magnesium (mmol/L) | 0.85 ± 0.03 | 0.62 ± 0.02 | <0.01 |
| Creatine Kinase Activity (U/L) | 150 ± 12 | 320 ± 18 | <0.001 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
